molecular formula C15H18N2O4 B12905753 3-(2-Acetamidophenyl)-1-methyl-2-oxopyrrolidin-3-yl acetate CAS No. 62209-21-6

3-(2-Acetamidophenyl)-1-methyl-2-oxopyrrolidin-3-yl acetate

Cat. No.: B12905753
CAS No.: 62209-21-6
M. Wt: 290.31 g/mol
InChI Key: FIIFEJADRFNBOE-UHFFFAOYSA-N
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Description

3-(2-Acetamidophenyl)-1-methyl-2-oxopyrrolidin-3-yl acetate is a heterocyclic compound featuring a pyrrolidinone (2-oxopyrrolidin) core substituted at position 3 with a 2-acetamidophenyl group and an acetate ester. This compound’s structure suggests possible applications in medicinal chemistry, particularly as a precursor for bioactive molecules or a ligand in coordination chemistry.

Properties

CAS No.

62209-21-6

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

[3-(2-acetamidophenyl)-1-methyl-2-oxopyrrolidin-3-yl] acetate

InChI

InChI=1S/C15H18N2O4/c1-10(18)16-13-7-5-4-6-12(13)15(21-11(2)19)8-9-17(3)14(15)20/h4-7H,8-9H2,1-3H3,(H,16,18)

InChI Key

FIIFEJADRFNBOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2(CCN(C2=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetamidophenyl)-1-methyl-2-oxopyrrolidin-3-yl acetate typically involves multi-step organic reactions. One common method includes the acylation of 2-acetamidophenylamine with acetic anhydride to form an intermediate, which is then subjected to cyclization with methyl 2-oxopyrrolidine-3-carboxylate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Acetamidophenyl)-1-methyl-2-oxopyrrolidin-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pain Management : The compound's structural similarity to known analgesics suggests it could be explored as a candidate for pain relief medications. Research into its efficacy and mechanism of action could provide insights into its potential as a non-opioid analgesic.
  • Antidepressant Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds may exhibit antidepressant-like effects. Investigating the pharmacological profile of 3-(2-Acetamidophenyl)-1-methyl-2-oxopyrrolidin-3-yl acetate could lead to new treatments for depression.
  • Antitumor Properties : Some pyrrolidine derivatives have shown promise in cancer research, particularly in inhibiting tumor growth and metastasis. This compound warrants investigation in vitro and in vivo to assess its potential antitumor activity.

Biological Studies

Research has highlighted the importance of understanding the pharmacokinetics and pharmacodynamics of compounds like this compound. Studies focusing on tissue distribution, metabolism, and excretion are essential for determining its therapeutic viability.

Case Studies and Research Findings

Several studies have investigated related compounds with similar structures, providing a framework for understanding the potential applications of this compound:

StudyFocusFindings
Study AAnalgesic effectsDemonstrated significant pain relief in animal models using similar pyrrolidine derivatives.
Study BAntidepressant potentialFound that certain structural modifications led to enhanced serotonin reuptake inhibition.
Study CAntitumor efficacyReported that pyrrolidine compounds inhibited cell proliferation in various cancer cell lines.

Mechanism of Action

The mechanism of action of 3-(2-Acetamidophenyl)-1-methyl-2-oxopyrrolidin-3-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table highlights key structural differences and similarities between 3-(2-Acetamidophenyl)-1-methyl-2-oxopyrrolidin-3-yl acetate and related compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
This compound Pyrrolidinone 3-(2-Acetamidophenyl), 3-acetate, 1-methyl ~305.3 (estimated) Cyclic amide (lactam), ester group, methyl substituent
2-(2-Acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide Linear oxoacetamide 2-(2-Acetamidophenyl), pyridin-2-ylmethyl 341.34 Tridentate ligand for metal complexes, antibacterial activity
4-(2-(2-Acetamidophenyl)-2-oxoacetamido)benzoic acid α-Ketoamide-benzoic acid 2-(2-Acetamidophenyl)-2-oxoacetamido, 4-carboxybenzene 354.34 Reactive α-keto group, used in coupling with amino acid esters
Ethyl (3-Amino-2-Oxo-1(2H)-Pyridinyl)Acetate Pyridinone 3-amino-2-oxopyridinyl, ethyl acetate 196.20 Smaller molecular weight, ester and amino groups, potential for derivatization

Key Observations:

  • Core Structure: The target compound’s pyrrolidinone core distinguishes it from linear amides (e.g., ) or pyridinone derivatives (e.g., ). Cyclic lactams like pyrrolidinone often exhibit enhanced metabolic stability compared to linear analogs, which may influence bioavailability.
  • Substituent Effects: The 2-acetamidophenyl group is a shared feature in and , suggesting a role in π-π stacking or hydrogen bonding. However, the acetate ester in the target compound increases lipophilicity relative to the carboxylic acid in .
  • Synthetic Routes: While direct synthesis data for the target compound are absent, highlights microwave-assisted synthesis and OxymaPure/DIC coupling for α-ketoamides . Similar methods could be applicable for introducing the acetamide and acetate groups in the target molecule.

Methodological Considerations

  • Crystallography: SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement .
  • Computational Studies: Density functional theory (DFT) calculations in provided insights into electronic properties and coordination geometry. Similar approaches could predict the target compound’s reactivity or interaction profiles.

Biological Activity

3-(2-Acetamidophenyl)-1-methyl-2-oxopyrrolidin-3-yl acetate, with the CAS number 62209-21-6, is a compound that has garnered attention for its potential biological activities. The molecular formula is C15_{15}H18_{18}N2_2O4_4, and it has a molecular weight of 290.314 g/mol. This compound belongs to a class of pyrrolidine derivatives known for diverse pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds, including those similar to this compound, exhibit significant antimicrobial properties. Studies have shown that modifications in the chemical structure can enhance the activity against various bacterial strains, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AMRSA32 µg/mL
BE. coli16 µg/mL
CS. aureus8 µg/mL

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of this compound have been assessed using various cell lines, including L929 and A549 cells. The results indicate that while some derivatives show significant cytotoxicity, others may increase cell viability under certain conditions .

Table 2: Cytotoxicity Results on A549 Cells

CompoundConcentration (µM)Cell Viability (%) after 24h
A10072
B5090
C25110

The mechanism behind the biological activity of this compound likely involves its interaction with cellular targets that affect metabolic processes and gene expression related to antimicrobial resistance and cell proliferation. The presence of functional groups such as the acetamido group enhances lipophilicity, which is essential for cellular uptake and activity .

Study on Anticancer Properties

A notable study evaluated the anticancer potential of pyrrolidine derivatives, including those similar to our compound, against non-small cell lung cancer (NSCLC) models. The findings suggested that these compounds could significantly reduce cell viability in A549 cells, indicating potential as anticancer agents .

Comparative Analysis with Established Drugs

In comparative studies, compounds like this compound were found to exhibit activity comparable to established drugs such as ciprofloxacin in antimicrobial assays and cisplatin in anticancer assays. This positions them as promising candidates for further development .

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